Plocamene E

説明

Plocamene E (8) is a halogenated monoterpene isolated from the red algae Plocamium violaceum, primarily collected from marine environments such as the Pacific coast . Structurally, it belongs to the alicyclic polyhalogenated monoterpenes, characterized by a bicyclic framework with chlorine and bromine substitutions. Its biosynthesis is hypothesized to originate from Plocamene C (9) via enzymatic dehydrohalogenation, a pathway supported by ozonolysis experiments that yield aromatic aldehydes (e.g., 2,5-benzaldehyde) . Analytical techniques such as NMR (nuclear magnetic resonance), GC/MS (gas chromatography-mass spectrometry), and HPLC (high-performance liquid chromatography) have been critical in elucidating its stereochemistry and purity .

特性

CAS番号 |

63866-51-3 |

|---|---|

分子式 |

C10H13Cl3 |

分子量 |

239.6 g/mol |

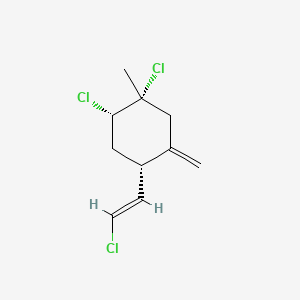

IUPAC名 |

(1R,2S,4S)-1,2-dichloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane |

InChI |

InChI=1S/C10H13Cl3/c1-7-6-10(2,13)9(12)5-8(7)3-4-11/h3-4,8-9H,1,5-6H2,2H3/b4-3+/t8-,9+,10-/m1/s1 |

InChIキー |

VBPRIDXMLSACHK-DXQGWMINSA-N |

SMILES |

CC1(CC(=C)C(CC1Cl)C=CCl)Cl |

異性体SMILES |

C[C@]1(CC(=C)[C@@H](C[C@@H]1Cl)/C=C/Cl)Cl |

正規SMILES |

CC1(CC(=C)C(CC1Cl)C=CCl)Cl |

製品の起源 |

United States |

類似化合物との比較

Plocamene B (2)

- Source : Plocamium violaceum (chemotypes CT-β and CT-δ) .

- Structure : Alicyclic with a bicyclic skeleton and distinct halogenation patterns (Cl/Br).

- Biosynthesis : Shares a precursor (Plocamene C) with Plocamene E but undergoes divergent halogenation or cyclization steps .

- Key Difference : Exhibits higher thermal stability compared to Plocamene E, as evidenced by its resistance to aromatization under ambient conditions .

Preplocamane A (13)

- Source : Plocamium violaceum (chemotype CT-α) .

- Structure: Acyclic trihalogenated monoterpene with a linear carbon chain.

- Biosynthesis : Likely derived from early-stage polyhalogenation before cyclization.

- Key Difference : Lacks the bicyclic framework of Plocamene E, resulting in reduced bioactivity in cytotoxicity assays .

Costatol (15)

Compound 2 (from P. oregonum)

- Source : Plocamium oregonum.

- Structure: Acyclic polyhalogenated (Br/Cl) monoterpene.

- Key Difference : Bromine-rich composition confers distinct NMR spectral shifts (e.g., δ 2.18 ppm for Br-substituted methyl groups) compared to Cl-dominated Plocamene E .

Ecological and Chemotypic Variations

- Chemotype Influence :

- Geographical Impact :

Data Tables

Table 1. Comparative Analysis of Plocamene E and Related Compounds

Research Findings

Biosynthetic Pathways : Plocamene E and B share Plocamene C as a precursor, but divergent halogenation steps lead to structural differences .

Ecological Drivers : Halogenation patterns correlate with algal defense mechanisms; brominated compounds (e.g., from P. oregonum) may deter specific marine grazers .

Spectral Signatures: Plocamene E’s aldehyde proton (δ 8.92 ppm) distinguishes it from non-aromatized analogs like Plocamene B .

Chemotype Utility : Chemotyping guides targeted isolation; CT-δ collections yield Plocamene B, while CT-α is optimal for preplocamenes .

Q & A

Q. What methodologies are recommended for the structural elucidation of Plocamene E in complex biological matrices?

To characterize Plocamene E, researchers should employ a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : Use 1D (e.g., H, C) and 2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry and connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or tandem MS (MS/MS) for molecular formula confirmation and fragmentation patterns .

- Chromatography : HPLC or GC-MS to separate Plocamene E from co-occurring analogs (e.g., Plocamene B or D) in Plocamium spp. extracts .

Q. Example Table 1: Comparative Spectral Data for Plocamene E and Related Compounds

| Compound | H NMR δ (ppm) | C NMR δ (ppm) | HRMS (m/z) | Source Species |

|---|---|---|---|---|

| Plocamene E | 5.32 (d, J=10 Hz) | 128.4, 130.1 | 324.9872 | P. violaceum CT-β |

| Plocamene B | 5.45 (m) | 125.9, 132.7 | 310.9567 | P. violaceum CT-δ |

| Preplocamane A | 4.89 (t, J=8 Hz) | 118.3, 135.2 | 338.0124 | P. violaceum CT-α |

| Data synthesized from chemotype-specific collections . |

Q. How can researchers design ecologically relevant studies to investigate the role of Plocamene E in marine chemical ecology?

- Field Collections : Sample Plocamium populations across distinct chemotypes (CT-α, β, δ, γ) to correlate Plocamene E production with ecological stressors or symbionts .

- Bioassays : Test purified Plocamene E against common marine predators (e.g., amphipods) or fouling organisms using dose-response experiments .

- Environmental Monitoring : Measure abiotic factors (e.g., salinity, temperature) at collection sites to identify triggers for Plocamene E biosynthesis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data of Plocamene E across different studies?

Conflicting bioactivity results often arise from:

- Chemotype Variability : Plocamene E yield and purity depend on the source population’s chemotype (CT-β vs. CT-δ) .

- Assay Conditions : Standardize solvent systems (e.g., DMSO concentration) and cell lines to minimize artifacts .

- Meta-Analysis : Apply systematic review protocols (PRISMA) to aggregate data, assess publication bias, and perform subgroup analyses by chemotype or extraction method .

Q. How do chemotype variations within Plocamium species impact the isolation and yield of Plocamene E?

- Chemotype-Specific Isolation : CT-β populations (e.g., Pescadero Beach collections) yield higher Plocamene E quantities than CT-α or CT-δ .

- Method Optimization : Use preparative HPLC with chemotype-guided solvent systems (hexane:EtOAc gradients for CT-β) to improve recovery .

Q. Example Table 2: Chemotype-Driven Yield Variability of Plocamene E

| Chemotype | Collection Site | Plocamene E Yield (mg/kg dry wt) | Dominant Co-Occurring Compounds |

|---|---|---|---|

| CT-β | Pescadero Beach, CA | 12.4 ± 1.8 | Plocamene D, Violacealide A |

| CT-α | Sea Rock Motel, CA | 3.1 ± 0.9 | Preplocamane A, Trihalomonoterpene |

| CT-δ | Tasmanian Coastline | 6.7 ± 1.2 | Plocamene B, Costatol |

| Adapted from chemotype classification studies . |

Q. What interdisciplinary approaches enhance the validation of Plocamene E’s proposed biosynthetic pathways?

- Genomic Mining : Screen Plocamium transcriptomes for halogenase or terpene synthase genes linked to Plocamene E production .

- Isotopic Labeling : Feed C-labeled precursors to cultured specimens to track incorporation into Plocamene E’s skeleton .

- Computational Modeling : Use in silico tools (e.g., molecular docking) to predict enzyme-substrate interactions in proposed pathways .

Q. How should researchers address ethical and reproducibility challenges in field-based studies of Plocamene E?

- Sustainable Sampling : Follow IUCN guidelines to avoid overharvesting Plocamium populations.

- Data Transparency : Share raw NMR/MS files via repositories (e.g., Zenodo) and document chemotype metadata using FAIR principles .

- Collaborative Verification : Partner with independent labs to replicate key findings, especially bioactivity claims .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。